5-Bromoindole-2-carboxylic acid

Catalog No.
S664945
CAS No.
7254-19-5
M.F
C9H6BrNO2
M. Wt
254,09 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromoindole-2-carboxylic acid

CAS Number

7254-19-5

Product Name

5-Bromoindole-2-carboxylic acid

IUPAC Name

5-bromo-1H-indole-2-carboxylic acid

Molecular Formula

C9H6BrNO2

Molecular Weight

254,09 g/mole

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)

InChI Key

YAULOOYNCJDPPU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)O

Synonyms

5-Bromoindole-2-carboxylicacid;5-Bromo-1H-indole-2-carboxylicacid;7254-19-5;5-bromo-2-indolecarboxylicacid;YAULOOYNCJDPPU-UHFFFAOYSA-N;1H-Indole-2-carboxylicacid,5-bromo-;NSC73384;PubChem1663;zlchem1343;AC1L5LCE;ACMC-1BB5X;AC1Q1H9T;AC1Q73TF;B2761_ALDRICH;Oprea1_523989;B2761_SIGMA;CHEMBL22435;SCHEMBL378196;5-bromoindolecarboxylicacid;STOCK4S-19069;CTK2H7127;ZLE0121;MolPort-000-001-826;ZINC402742;ACT02546

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)O

Synthesis of Biologically Active Molecules

-BICA serves as a building block for synthesizing various bioactive molecules with potential therapeutic applications. Some examples include:

  • Indole inhibitors of MMP-13: These molecules target matrix metalloproteinase-13, an enzyme involved in cartilage breakdown in arthritic diseases [].
  • Indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors: Indoleamine 2,3-dioxygenase is an enzyme implicated in various conditions, and 5-BICA derivatives may help regulate its activity [].
  • Dual PPARγ/δ agonists: These compounds may be beneficial for treating metabolic disorders by activating specific receptors [].

Studies on Enzyme Activity

5-BICA can be used as a probe molecule to study the activity of certain enzymes. For instance, research has explored its potential to investigate factor Xa, an enzyme essential for blood clotting [].

Development of Chemical Tools for Biological Research

Scientists have employed 5-BICA in designing probes to examine the functions of specific receptors, such as the formyl peptide receptor-like 1 (hFPRL1) involved in inflammatory responses [].

Anti-cancer Properties

Studies have investigated the potential of 5-BICA derivatives as inhibitors of tubulin polymerization, a critical process for cancer cell growth and division [].

5-Bromoindole-2-carboxylic acid is a chemical compound with the molecular formula C₉H₆BrNO₂ and a molecular weight of approximately 228.05 g/mol. It features a bromine atom at the 5-position of the indole ring and a carboxylic acid group at the 2-position. This compound is characterized by its crystalline structure, typically appearing as a white to beige powder. It is soluble in various organic solvents and has been studied for its potential biological activities, particularly in medicinal chemistry.

, including:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 5-bromoindole.
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to diverse derivatives.

These reactions are foundational for synthesizing novel compounds that may possess enhanced biological activities.

Research indicates that 5-bromoindole-2-carboxylic acid exhibits significant biological activities. Notably, it has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. Studies have shown that derivatives of this compound can inhibit EGFR tyrosine kinase activity, making them promising candidates for anti-cancer therapies . Additionally, its structure allows it to interact with various biological targets, contributing to its pharmacological potential.

Several synthetic routes have been developed for producing 5-bromoindole-2-carboxylic acid:

  • From Ethyl 5-Bromoindole-2-carboxylate: This method involves hydrolyzing ethyl 5-bromoindole-2-carboxylate using an aqueous base to yield the carboxylic acid.
  • Direct Bromination: Starting from indole, bromination followed by carboxylation can yield 5-bromoindole-2-carboxylic acid.
  • Functionalization of Indole Derivatives: Various functionalization methods can introduce the bromine and carboxylic acid groups onto the indole ring.

These methods allow for the efficient synthesis of the compound while enabling modifications to enhance its properties .

5-Bromoindole-2-carboxylic acid finds applications primarily in pharmaceutical research and development. Its derivatives are being explored as:

  • Anticancer Agents: Due to their ability to inhibit EGFR and other cancer-related pathways.
  • Biochemical Probes: Useful in studying biological processes involving indoles.
  • Building Blocks: For synthesizing more complex organic molecules in medicinal chemistry.

The versatility of its derivatives makes it valuable in drug discovery efforts.

Interaction studies involving 5-bromoindole-2-carboxylic acid have focused on its binding affinities with various proteins, particularly those involved in cancer pathways. The compound's ability to inhibit EGFR has been highlighted in recent research, demonstrating its potential as a therapeutic agent against tumors that overexpress this receptor . Additionally, studies on its interactions with other biomolecules are ongoing to better understand its mechanism of action and optimize its efficacy.

Several compounds share structural features with 5-bromoindole-2-carboxylic acid, including:

Compound NameStructural FeaturesUnique Aspects
Indole-2-carboxylic acidIndole ring with a carboxylic groupLacks bromine substitution
5-Chloroindole-2-carboxylic acidIndole ring with chlorine substitutionSimilar reactivity but different halogen
6-Bromoindole-2-carboxylic acidBromine at the 6-positionDifferent position of halogen affects activity

The uniqueness of 5-bromoindole-2-carboxylic acid lies in its specific bromination pattern and carboxylic functionality, which contribute to its distinct biological activities and reactivity compared to these similar compounds.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7254-19-5

Wikipedia

5-Bromoindole-2-carboxylic acid

Dates

Modify: 2023-08-15

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